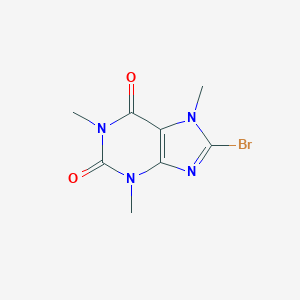

Cafeína, 8-bromo-

Descripción general

Descripción

Synthesis Analysis

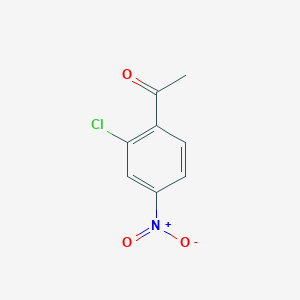

The synthesis of 8-bromo-caffeine derivatives has been explored through various chemical reactions. A study demonstrated the preparation of 8-(substituted)aryloxycaffeine from 8-bromocaffeine using a modified Ullmann reaction, which involved the reaction with (substituted)phenols . Another approach for modifying caffeine involved direct fluorination to produce 8-fluorocaffeine, which could then be transformed into various 8-substituted caffeine derivatives through nucleophilic substitution reactions with amines and alcohols .

Molecular Structure Analysis

The molecular structure of caffeine complexes has been elucidated using X-ray crystallography. For instance, the crystal structure of a binuclear copper(II) complex with caffeine was determined, revealing a centrosymmetric unit with Cu atoms coordinated by bridging 2-bromopropionates and caffeine ligands . Distortion isomerism was observed in another study of a similar binuclear Cu(II) complex, where the monoclinic isomer displayed square pyramidal geometry at each copper center . Additionally, the crystal structures of molecular complexes of caffeine with hexaaquamagnesium(II) bromide and hexaaquamanganese(II) triiodide iodide were determined, showing uncoordinated caffeine molecules and metal cations held together by a network of hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 8-bromocaffeine derivatives has been investigated in the context of biological activities. For example, certain 8-(substituted)aryloxycaffeine compounds exhibited strong inhibitory activity against gram-negative bacteria and topoisomerase II, as well as analgesic effects without central nervous system stimulation . The transformation of 8-fluorocaffeine into various substituted derivatives through nucleophilic substitution also highlights the chemical versatility of the caffeine molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of caffeine complexes have been characterized through various techniques. Magnetic data and EPR spectra were consistent with the binuclear structure of a copper(II) complex with caffeine . The cytotoxicity of a zinc(II) bromide complex with caffeine was evaluated, showing potential advantages over other halogenated complexes in terms of cytotoxic effects on certain human tumor cell lines . The study of distortion isomerism in Cu(II) complexes also provided insights into the plasticity of the coordination sphere and the impact on intermolecular interactions .

Aplicaciones Científicas De Investigación

Radiosensibilización en terapia contra el cáncer

Cafeína, 8-bromo-: se utiliza como radiosensibilizador en la radioterapia de tumores. Este compuesto aumenta la sensibilidad de las células tumorales al tratamiento con radiación, lo que podría mejorar la eficacia de la radioterapia . En particular, se ha observado un aumento de la sensibilidad de las células tumorales cerebrales cuando se tratan con 8-bromocafeína, lo que sugiere su valioso papel en la neurooncología .

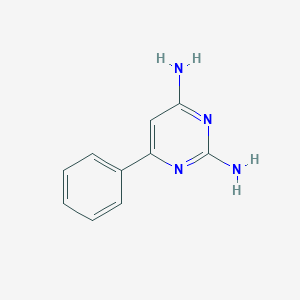

Síntesis de agentes antibacterianos

El compuesto se ha utilizado en la síntesis de derivados de cafeína que exhiben actividad antibacteriana. Estos derivados son particularmente efectivos contra patógenos como Staphylococcus aureus y Bacillus cereus. La introducción de fragmentos de aminoácidos en la posición C-8 de los derivados de xantina, incluida la 8-bromocafeína, ha mostrado resultados prometedores en la mejora de las propiedades antibacterianas .

Desarrollo de derivados bioactivos de xantina

La investigación se ha centrado en modificar la 8-bromocafeína para crear derivados bioactivos de xantina. Estos derivados han mostrado potencial en diversas actividades biológicas y podrían conducir al desarrollo de nuevos agentes terapéuticos con menor toxicidad .

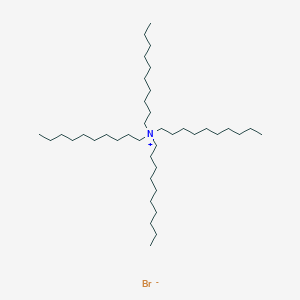

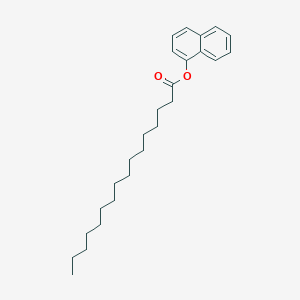

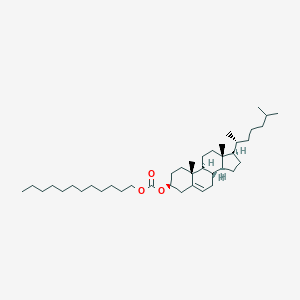

Síntesis química y optimización

La 8-bromocafeína sirve como un intermedio clave en la síntesis química de varios compuestos. Se han desarrollado enfoques sintéticos optimizados para la producción de 8-bromocafeína y sus derivados de éster, que son cruciales para modificaciones químicas adicionales .

Mejora de la eficacia de los antibióticos

Los estudios han indicado que la cafeína y sus derivados, incluida la 8-bromocafeína, pueden mejorar el efecto inhibitorio de los antibióticos como la penicilina y la tetraciclina contra ciertas bacterias. Esto sugiere una posible aplicación en terapias combinadas para combatir infecciones bacterianas .

Modulación de la afinidad del receptor

La sustitución en la posición C-8 de las xantinas, como con la 8-bromocafeína, ha demostrado aumentar significativamente la afinidad por ciertos tipos de receptores. Esta propiedad es valiosa para el desarrollo de fármacos que se dirigen a vías de receptores específicas .

Safety and Hazards

While specific safety and hazard information for 8-bromocaffeine is not available, it’s known that caffeine, the parent compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed and may form combustible dust concentrations in air .

Mecanismo De Acción

Target of Action

8-Bromocaffeine is a derivative of caffeine, which belongs to the xanthine class . It is primarily used as a radiosensitizer in the radiotherapy of tumors . The primary targets of 8-Bromocaffeine are tumor cells, and its role is to increase the sensitivity of these cells to radiation treatment .

Mode of Action

It is known to act as a radiomodulator, especially as a radiosensitizer . This means that it enhances the effects of radiation therapy, making tumor cells more susceptible to the damaging effects of radiation .

Biochemical Pathways

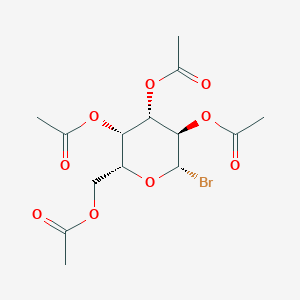

The synthesis of 8-Bromocaffeine involves an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid . Sodium acetate is added to act as an acid scavenger for the hydrogen bromide that is formed . The elemental bromine can also be prepared in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide .

Pharmacokinetics

Caffeine, from which 8-bromocaffeine is derived, is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system . It is converted to the main product paraxanthine and the additional products theobromine and theophylline . The large inter-individual variability in caffeine pharmacokinetics is an open challenge, and data is urgently needed to understand and quantify confounding factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The primary result of the action of 8-Bromocaffeine is an increased sensitivity of tumor cells to radiation treatment . This makes it a valuable tool in the radiotherapy of tumors, as it can enhance the effectiveness of the treatment .

Action Environment

The action environment of 8-Bromocaffeine is primarily within the context of radiotherapy for tumors The efficacy and stability of 8-Bromocaffeine as a radiosensitizer could potentially be influenced by various environmental factors, although specific details are not well-documented

Propiedades

IUPAC Name |

8-bromo-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLRORFORQUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146069 | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10381-82-5 | |

| Record name | 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthobine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, 8-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMOCAFFEINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

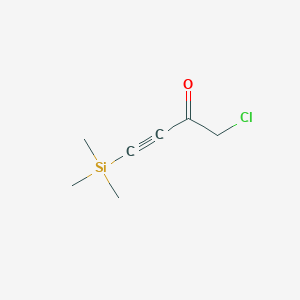

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that "agents that elevate adenosine 3',5'-cyclic monophosphate (cAMP) such as caffeine, 8-bromo-cAMP, and forskolin inhibited AVP-evoked [3H]InsP formation." [] What is the significance of this finding in the context of smooth muscle cell signaling?

A1: This finding suggests that elevating intracellular cAMP levels, whether through direct activation with 8-bromo-cAMP (a cell-permeable cAMP analog) or indirectly through agents like caffeine and forskolin, can negatively regulate the signaling pathway initiated by arginine vasopressin (AVP). AVP is a hormone known to induce smooth muscle contraction. [] This negative regulation likely occurs upstream of inositol 1,4,5-trisphosphate (InsP3) production, a second messenger crucial for releasing calcium from intracellular stores and triggering contraction. Therefore, caffeine, 8-bromo-cAMP, and forskolin could potentially modulate AVP-induced smooth muscle contraction by interfering with this signaling cascade. This highlights the complex interplay between different signaling pathways in regulating smooth muscle tone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)